molecular formula C14H19N3O4S B13081425 2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine

Cat. No.: B13081425
M. Wt: 325.39 g/mol
InChI Key: ALBTWRXTXGZYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine is a complex organic compound that features a nitrobenzenesulfonyl group attached to an octahydro-1H-isoindol-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine typically involves multiple steps, starting with the preparation of the nitrobenzenesulfonyl chloride. This intermediate is then reacted with the octahydro-1H-isoindol-4-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as toluene or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various sulfonamide derivatives .

Scientific Research Applications

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit enzymes like dihydrofolate reductase (DHFR) and other key proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrobenzenesulfonyl)-octahydro-1H-isoindol-4-amine is unique due to its combination of the nitrobenzenesulfonyl group with the octahydro-1H-isoindol-4-amine structure. This unique combination imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfonyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine

InChI

InChI=1S/C14H19N3O4S/c15-14-3-1-2-10-8-16(9-13(10)14)22(20,21)12-6-4-11(5-7-12)17(18)19/h4-7,10,13-14H,1-3,8-9,15H2

InChI Key

ALBTWRXTXGZYPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C(C1)N)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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